4-Hydroxy-3,5-dimethylbenzimidamide
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Overview
Description
4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide is a small molecule compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves several steps. One common synthetic route starts with the nitration of 3,5-dimethylphenol to produce 4-hydroxy-3,5-dimethylbenzonitrile . This intermediate is then subjected to a reaction with hydroxylamine hydrochloride under basic conditions to yield 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in drug development due to its unique chemical properties.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context of its use.
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethylbenzene-1-carboximidamide can be compared with other similar compounds, such as:
4-Hydroxy-3,5-dimethylbenzonitrile: This compound is a precursor in the synthesis of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide.
3,5-Dimethylphenol: Another related compound used in the initial steps of synthesis.
N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide: A closely related compound with similar chemical properties. The uniqueness of 4-hydroxy-3,5-dimethylbenzene-1-carboximidamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1094355-59-5 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-hydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-5-3-7(9(10)11)4-6(2)8(5)12/h3-4,12H,1-2H3,(H3,10,11) |
InChI Key |
UKRQBZPYEQMHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=N)N |
Origin of Product |
United States |
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